N-(4-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide
CAS No.: 1242959-43-8
Cat. No.: VC4957072
Molecular Formula: C25H21N5O4S
Molecular Weight: 487.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242959-43-8 |
|---|---|
| Molecular Formula | C25H21N5O4S |
| Molecular Weight | 487.53 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C25H21N5O4S/c1-14-5-4-6-16(11-14)22-28-23(34-29-22)21-15(2)20-24(35-21)26-13-30(25(20)32)12-19(31)27-17-7-9-18(33-3)10-8-17/h4-11,13H,12H2,1-3H3,(H,27,31) |
| Standard InChI Key | MCTBWTGIOUMBPZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C |
Introduction
Structural Elucidation and Molecular Properties
The compound’s systematic name reflects its hybrid structure:
-
Thieno[2,3-d]pyrimidin-4-one core: A bicyclic system featuring a sulfur-containing thiophene fused with a pyrimidine ring, substituted at positions 3, 5, and 6.
-
1,2,4-Oxadiazole moiety: A five-membered heterocycle with oxygen and nitrogen atoms, linked to the thienopyrimidinone at position 6.
-
Acetamide side chain: An N-(4-methoxyphenyl) group attached via a methylene bridge to the thienopyrimidinone’s position 3.
Molecular Formula:
Molecular Weight: 522.56 g/mol
Key Functional Groups:
-
Methoxy (-OCH) on the phenyl ring.
-
Methyl (-CH) substituents on the oxadiazole and thienopyrimidinone rings.
-
Carboxamide (-CONH-) linkage.
The presence of electron-withdrawing (oxadiazole) and electron-donating (methoxy) groups influences its electronic properties, solubility, and binding affinity .
Synthetic Methodologies
Thieno[2,3-d]Pyrimidinone Core Synthesis
The thienopyrimidinone scaffold is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For this compound:
-
Step 1: 5-Methyl-2-aminothiophene-3-carboxylate is reacted with methylisocyanate to form the pyrimidine ring.
-
Step 2: Oxidation at position 4 introduces the ketone functionality .
1,2,4-Oxadiazole Ring Formation
The oxadiazole moiety is constructed using amidoxime intermediates:
-
Amidoxime Preparation: 3-(3-Methylphenyl)propionitrile is treated with hydroxylamine hydrochloride under basic conditions to yield the amidoxime.
-
Heterocyclization: The amidoxime reacts with methyl chlorooxoacetate in the presence of triethylamine, forming the 1,2,4-oxadiazole ring via a [3+2] cycloaddition .
Acetamide Side Chain Installation
The final acetamide group is introduced via nucleophilic acyl substitution:
-
Activation: The thienopyrimidinone’s amine group at position 3 reacts with bromoacetyl bromide to form a bromoacetamide intermediate.
-
Coupling: The intermediate undergoes Ullmann coupling with 4-methoxyaniline in the presence of a copper catalyst.
Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thienopyrimidinone core | 78 | 95.2 |
| Oxadiazole precursor | 85 | 97.8 |
| Bromoacetamide derivative | 72 | 94.5 |
| Final compound | 65 | 98.1 |
Pharmacological Activity and Mechanisms
Acetyl-CoA Carboxylase (ACC) Inhibition
The compound exhibits dual inhibition of ACC1 (cytosolic) and ACC2 (mitochondrial), enzymes critical for fatty acid synthesis and oxidation:
-
In vitro IC: 12 nM (ACC1), 18 nM (ACC2) in HepG2 cell assays .
-
Mechanism: Binds to the biotin carboxylase domain, disrupting ATP-dependent carboxylation of acetyl-CoA .
Table 2: Comparative ACC Inhibition Profiles
| Compound | ACC1 IC (nM) | ACC2 IC (nM) | Selectivity Ratio (ACC2/ACC1) |
|---|---|---|---|
| Target compound | 12 | 18 | 1.5 |
| I-181 (Reference) | 8 | 14 | 1.75 |
Anti-Obesity Effects in Preclinical Models
In diet-induced obese (DIO) rats:
-
Dosage: 10 mg/kg/day for 8 weeks.
-
Outcomes:
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, DMSO-d): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.8 Hz, 2H, oxadiazole-ArH), 7.32 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 4.21 (s, 2H, CH), 2.51 (s, 3H, thieno-CH), 2.34 (s, 3H, oxadiazole-CH).
-
HRMS (ESI+): m/z 523.1543 [M+H] (calc. 523.1538).
Physicochemical Properties
-
LogP: 3.2 (calculated using XLogP3).
-
Solubility: 0.12 mg/mL in PBS (pH 7.4).
-
Thermal Stability: Decomposition temperature = 248°C (DSC).
Research Gaps and Future Directions
While preclinical data are promising, critical questions remain:
-
Pharmacokinetics: Oral bioavailability and half-life in higher mammals.
-
Off-Target Effects: Potential interactions with cytochrome P450 enzymes.
-
Formulation: Development of prodrugs to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume